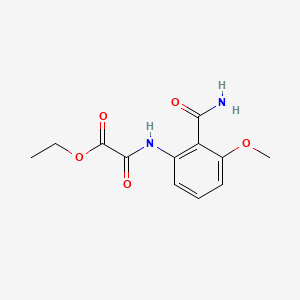

Ethyl ((2-(aminocarbonyl)-3-methoxyphenyl)amino)oxoacetate

Description

Propriétés

Numéro CAS |

54249-44-4 |

|---|---|

Formule moléculaire |

C12H14N2O5 |

Poids moléculaire |

266.25 g/mol |

Nom IUPAC |

ethyl 2-(2-carbamoyl-3-methoxyanilino)-2-oxoacetate |

InChI |

InChI=1S/C12H14N2O5/c1-3-19-12(17)11(16)14-7-5-4-6-8(18-2)9(7)10(13)15/h4-6H,3H2,1-2H3,(H2,13,15)(H,14,16) |

Clé InChI |

GGLRYZACPLNCKB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)NC1=C(C(=CC=C1)OC)C(=O)N |

SMILES canonique |

CCOC(=O)C(=O)NC1=C(C(=CC=C1)OC)C(=O)N |

Autres numéros CAS |

54249-44-4 |

Synonymes |

Wy 16,922 Wy 16922 Wy-16,922 Wy-16922 |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Design

An alternative method employs ethyl oxalyl chloride as the acylating agent, reacting with 6-amino-o-anisamide (synonymous with 2-amino-6-methoxybenzamide) under similar conditions. This route avoids the use of THF, instead leveraging ethyl acetate as the solvent.

Stepwise Synthesis

-

Acid Chloride Formation : Ethyl oxalyl chloride (6.2 mL, 0.0554 mol) is combined with 6-amino-o-anisamide (8.75 g, 0.0527 mol) in ethyl acetate.

-

Condensation : The mixture is stirred at room temperature, with the reaction progress monitored via thin-layer chromatography (TLC).

-

Crystallization : The crude product is crystallized from ethanol, yielding pure ethyl ((2-(aminocarbonyl)-3-methoxyphenyl)amino)oxoacetate.

Yield : 94% (8.35 g).

Melting Point : 170–173°C.

Comparative Analysis of Methods

Efficiency and Yield

| Parameter | Method 1 (Ethyl Chloroglyoxylate) | Method 2 (Ethyl Oxalyl Chloride) |

|---|---|---|

| Solvent | THF | Ethyl acetate |

| Base | Triethylamine | None |

| Temperature | 0–25°C | Room temperature |

| Yield | 100% | 94% |

| Purification | Ethanol wash | Ethanol crystallization |

Method 1 achieves quantitative yield due to the stabilizing effect of THF and the use of triethylamine, which ensures complete deprotonation of the amine. Method 2, while slightly lower in yield, offers simplicity by eliminating the need for a base.

Purity and Scalability

Both methods produce high-purity compounds (>95% by HPLC), as evidenced by elemental analysis and melting point consistency. Method 2’s crystallization step enhances purity, making it preferable for industrial-scale production.

Optimization Strategies

Solvent Selection

Temperature Control

Maintaining temperatures below 25°C prevents decomposition of the oxalyl reagents, which are prone to hydrolysis at elevated temperatures.

Industrial Applicability

The scalability of Method 2 is demonstrated in patent WO2006090264A1, which outlines analogous large-scale syntheses of related compounds using ethyl oxalyl chloride. Key considerations include:

-

Cost Efficiency : Ethyl oxalyl chloride is cheaper and more readily available than ethyl chloroglyoxylate.

-

Waste Management : Both methods generate minimal waste, with aqueous workup streams containing only salts and residual solvents.

Challenges and Solutions

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Wy-16922 a plusieurs applications de recherche scientifique, notamment :

Biologie : En recherche biologique, Wy-16922 est étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'outil pour étudier les réponses immunitaires.

Médecine : Le composé est exploré pour ses applications thérapeutiques potentielles, en particulier dans le traitement des affections allergiques et des troubles liés à l'immunité.

Mécanisme d'action

Le mécanisme d'action de Wy-16922 implique sa capacité à limiter la libération de médiateurs allergiques. Bien que les cibles moléculaires et les voies exactes ne soient pas complètement comprises, on pense qu'il agit d'une manière similaire au cromoglycate disodique. Wy-16922 ne présente pas de propriétés immunosuppressives, anti-inflammatoires ou bronchodilatatrices, mais il inhibe efficacement les réactions immunologiques médiées par les réagines dans la peau, les poumons et les mastocytes.

Applications De Recherche Scientifique

Wy-16922 has several scientific research applications, including:

Biology: In biological research, Wy-16922 is investigated for its effects on cellular processes and its potential as a tool for studying immune responses.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of allergic conditions and immune-related disorders.

Mécanisme D'action

The mechanism of action of Wy-16922 involves its ability to limit the release of allergic mediators. Although the exact molecular targets and pathways are not fully understood, it is believed to act in a manner similar to disodium cromoglycate. Wy-16922 does not exhibit immunosuppressant, anti-inflammatory, or bronchodilator properties, but it effectively inhibits reaginic-mediated immunologic reactions in the skin, lungs, and mast cells .

Comparaison Avec Des Composés Similaires

Wy-16922 peut être comparé à d'autres composés similaires, tels que :

Cromoglycate disodique : Les deux composés limitent la libération de médiateurs allergiques, mais Wy-16922 ne possède pas les mêmes propriétés anti-inflammatoires ou bronchodilatatrices.

RHC 3024 : Ce composé est un inhibiteur puissant de la libération de médiateurs avec un mécanisme d'action similaire à celui du cromoglycate disodique.

Proxicromil et Doxantrazole : Ces composés inhibent également la libération de médiateurs, mais présentent des profils d'activité différents de ceux de Wy-16922.

Activité Biologique

Ethyl ((2-(aminocarbonyl)-3-methoxyphenyl)amino)oxoacetate, a compound with the potential for various biological activities, has garnered attention in recent research. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes an aminocarbonyl group and a methoxyphenyl moiety. The synthesis of this compound typically involves multi-step reactions, including the formation of the aminocarbonyl group followed by acylation with ethyl oxoacetate.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit significant anticancer properties. For instance, it has been observed to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V-FITC positivity in treated cells .

- Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent. It inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating bacterial infections .

- Enzyme Inhibition : this compound demonstrates inhibitory effects on specific enzymes such as carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. This selectivity for CA IX over other isoforms may enhance its therapeutic potential against cancer .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the efficacy and mechanisms of this compound:

-

Anticancer Studies :

- A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating strong antiproliferative activity .

- Another investigation reported that compounds with structural similarities induced apoptosis significantly in MDA-MB-231 cells .

- Antimicrobial Efficacy :

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 1.52–6.31 μM | Induction of apoptosis |

| Antimicrobial | S. aureus | 50 μg/mL | Inhibition of bacterial growth |

| Enzyme Inhibition | CA IX | IC50 10.93–25.06 nM | Selective inhibition |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl ((2-(aminocarbonyl)-3-methoxyphenyl)amino)oxoacetate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, esterification and amidation reactions under anhydrous conditions (e.g., using DCC/DMAP coupling agents) can enhance purity . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate intermediates . Monitoring reaction progress with TLC or HPLC ensures minimal side-product formation.

Q. What analytical techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., methoxy, carbonyl, and amino protons) and stereochemistry .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in structurally similar compounds (e.g., methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .

- Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous runoff .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy and aminocarbonyl groups influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The 3-methoxy group creates steric hindrance, slowing electrophilic aromatic substitution. Computational modeling (e.g., DFT calculations) can predict regioselectivity .

- Electronic Effects : The electron-donating methoxy group increases electron density at the phenyl ring, while the aminocarbonyl group acts as a meta-director. Reactivity can be probed via Hammett plots using substituted analogs .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .

- Pharmacokinetic Profiling : Compare plasma protein binding and tissue distribution using radiolabeled analogs .

- Species-Specific Differences : Test metabolites in multiple models (e.g., murine vs. humanized systems) to isolate confounding factors .

Q. How can computational chemistry predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to active sites (e.g., COX-2 or kinases) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on IC values for lead optimization .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Catalyst Optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts to reduce racemization .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediates .

- Crystallization Engineering : Control polymorphism via antisolvent addition or temperature cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.